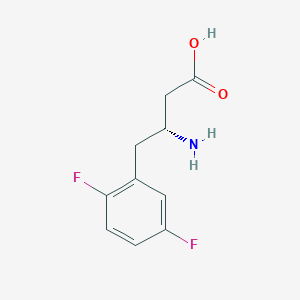
(r)-3-Amino-4-(2,5-difluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a butanoic acid chain, and a difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid typically involves the use of Grignard reagents and imine reductase catalysts. One common method starts with the preparation of tert-butyl (4-(2,5-difluorophenyl)4-carbonylbutyl) carbamate. This involves the reaction of 2,5-difluorochlorobenzene with magnesium bars in anhydrous 2-methyltetrahydrofuran under nitrogen protection . The reaction is initiated by adding 1,2-dibromoethane and continues with the addition of methanol to form the Grignard reagent. The final product is obtained through further reactions and purification steps.
Industrial Production Methods
Industrial production of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of difluorophenyl ketones.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of various substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-4-(2,5-difluorophenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-3-(2,5-difluorophenyl)propanoic acid
- 2,5-Difluorophenylboronic acid
Uniqueness
Compared to similar compounds, ®-3-Amino-4-(2,5-difluorophenyl)butanoic acid exhibits unique properties due to the presence of the butanoic acid chain, which influences its reactivity and interaction with biological targets. Its difluorophenyl group also contributes to its distinct chemical behavior and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H11F2NO2 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(3R)-3-amino-4-(2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11F2NO2/c11-7-1-2-9(12)6(3-7)4-8(13)5-10(14)15/h1-3,8H,4-5,13H2,(H,14,15)/t8-/m1/s1 |
Clave InChI |
DUIVDEIRNDVPPF-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1F)C[C@H](CC(=O)O)N)F |
SMILES canónico |
C1=CC(=C(C=C1F)CC(CC(=O)O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
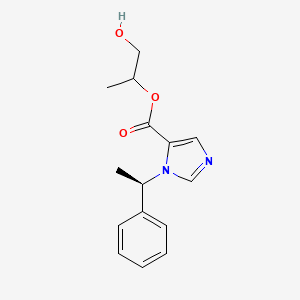
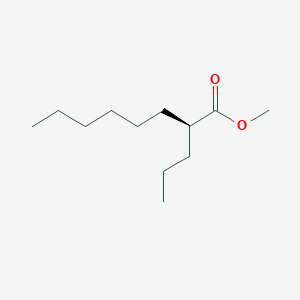
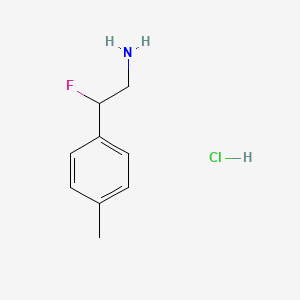
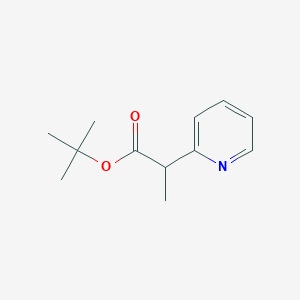
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
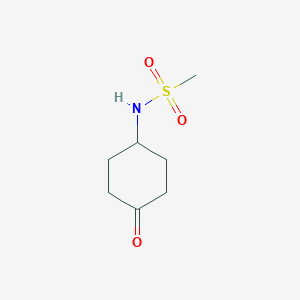
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
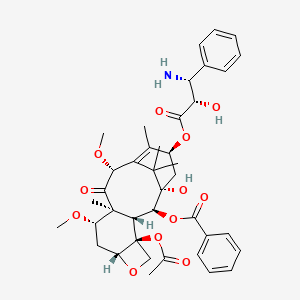
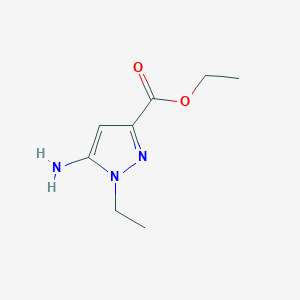
![Ethyl 2-(Isoxazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858087.png)


